![molecular formula C20H21F3O3 B1261266 Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261266.png)
Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate
Übersicht
Beschreibung
Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate is a biphenylyl carboxylate ester, a member of (trifluoromethyl)benzenes, a member of hydroxybiphenyls and an ethyl ester.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biocatalysis
Biocatalytic Synthesis : Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate, a related compound, has been efficiently produced through bioreduction using Pichia pastoris X-33. This process is significant for synthesizing atorvastatin, a HMG-CoA reductase inhibitor used to lower cholesterol levels in human blood (Zhou et al., 2011).
Enantioselective Reduction with Whole-Cell Biocatalysts : Research on ethyl 3-oxo-5-phenylpentanoate, a structurally related compound, has led to the identification of microorganisms that can be used as biocatalysts for stereoselective synthesis of sec-alcohol derivatives, showcasing the utility of biocatalysis in producing high purity compounds (Żądło et al., 2016).
Pharmaceutical Research
- HIV-Protease Assay Development : A study utilized (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, synthesized from a related ethyl ester, for the development of chromogenic protease substrates. These substrates enable the spectrophotometric detection of HIV-protease activity, contributing significantly to HIV research and drug development (Badalassi et al., 2002).
Organic Chemistry and Materials Science
Photochromic Diarylethene Precursors : The aerobic dimerization of ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate, a compound related to the queried ethyl ester, was studied for producing photochromic diarylethene. This showcases the application of ethyl esters in the synthesis of photoactive compounds (Lvov et al., 2017).
Synthesis of Liquid Crystalline Polysiloxanes : Research on monomers such as 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates, which are structurally similar to the queried compound, led to the development of side chain liquid crystalline polysiloxanes. These materials have potential applications in advanced materials science (Bracon et al., 2000).
Ionic Liquids for Catalysis and Physicochemical Properties : The synthesis and study of ionic liquids derived from pentanoic acid, a related compound, have contributed to understanding their physico-chemical properties and catalytic activity. This research is significant for potential applications in green chemistry and catalysis (Iglesias et al., 2010).
Eigenschaften
Produktname |
Ethyl 2-[5-hydroxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate |
|---|---|
Molekularformel |
C20H21F3O3 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
ethyl 2-[3-hydroxy-5-[4-(trifluoromethyl)phenyl]phenyl]pentanoate |
InChI |
InChI=1S/C20H21F3O3/c1-3-5-18(19(25)26-4-2)15-10-14(11-17(24)12-15)13-6-8-16(9-7-13)20(21,22)23/h6-12,18,24H,3-5H2,1-2H3 |
InChI-Schlüssel |
DGINQAZHBVGROK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)O)C(=O)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Bromo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1261183.png)
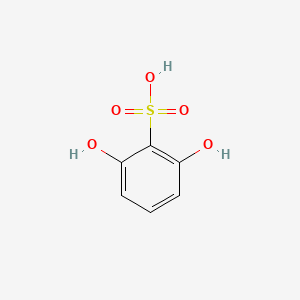
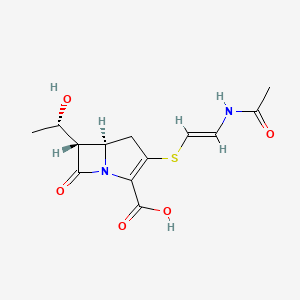
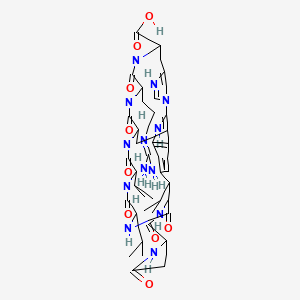
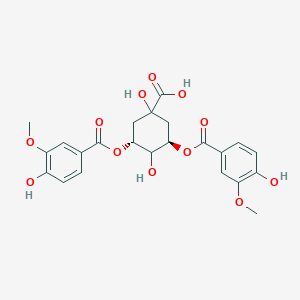
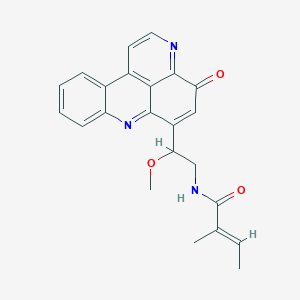
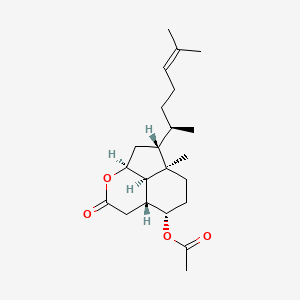
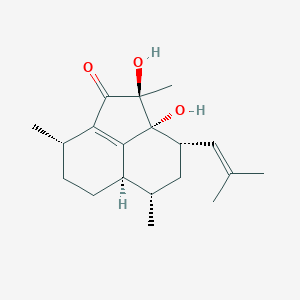
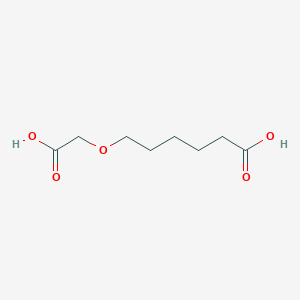
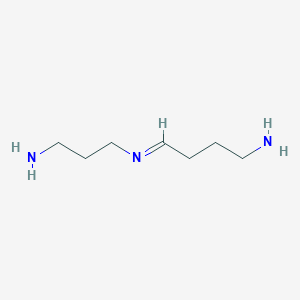
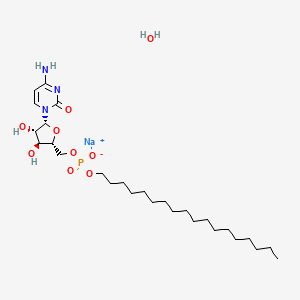
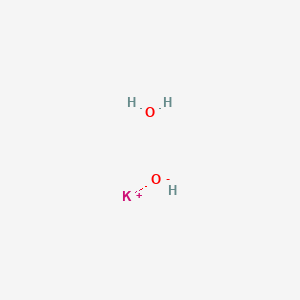
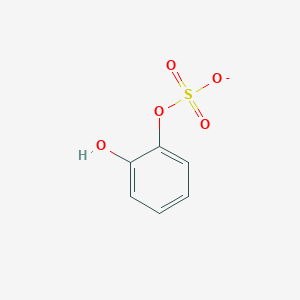
![[(1S,2S,3S,5R,7S,8R,11R,12R,13R,14S,15R,16R,17S,19R)-13-acetyloxy-7-chloro-2,12-dihydroxy-1,11,15-trimethyl-6-methylidene-10-oxo-4,9,18-trioxapentacyclo[12.5.0.03,5.08,12.017,19]nonadecan-16-yl] acetate](/img/structure/B1261206.png)